molecular formula C25H20ClNO4 B13487613 (3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13487613
M. Wt: 433.9 g/mol
InChI Key: LQDUYOUWCCFPMT-HSZRJFAPSA-N
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Description

(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a chloro-substituted tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde under acidic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Protection of the amino group: The amino group is protected using a fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: shares similarities with other tetrahydroisoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Fmoc protecting group, which makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9 g/mol

IUPAC Name

(3R)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H20ClNO4/c26-22-11-5-6-15-13-27(23(24(28)29)12-20(15)22)25(30)31-14-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-11,21,23H,12-14H2,(H,28,29)/t23-/m1/s1

InChI Key

LQDUYOUWCCFPMT-HSZRJFAPSA-N

Isomeric SMILES

C1[C@@H](N(CC2=C1C(=CC=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(N(CC2=C1C(=CC=C2)Cl)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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